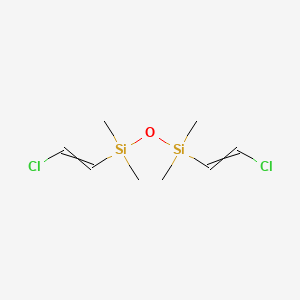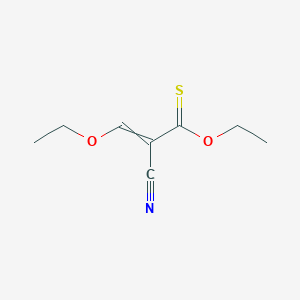![molecular formula C16H13Cl2NO3 B14359936 Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate CAS No. 91855-60-6](/img/structure/B14359936.png)
Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a chloroacetyl group, and a phenylamino group attached to a benzoate core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate typically involves multiple steps. One common method includes the acylation of 4-chlorobenzoic acid with chloroacetyl chloride in the presence of a base such as pyridine. This reaction forms an intermediate, which is then reacted with aniline to introduce the phenylamino group. The final step involves esterification with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted amides or thioesters.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Hydrolysis: Formation of 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoic acid.
科学研究应用
Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenylamino group may also interact with aromatic residues in proteins, affecting their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
Methyl 4-chlorobenzoate: Lacks the chloroacetyl and phenylamino groups, making it less reactive.
Methyl 4-chloroacetoacetate: Contains a similar ester group but differs in the acyl group attached to the benzoate core.
Methyl 4-chloro-3-oxobutanoate: Similar in structure but with different functional groups, leading to different reactivity and applications.
Uniqueness
Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both the chloroacetyl and phenylamino groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
91855-60-6 |
|---|---|
分子式 |
C16H13Cl2NO3 |
分子量 |
338.2 g/mol |
IUPAC 名称 |
methyl 4-chloro-2-(N-(2-chloroacetyl)anilino)benzoate |
InChI |
InChI=1S/C16H13Cl2NO3/c1-22-16(21)13-8-7-11(18)9-14(13)19(15(20)10-17)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI 键 |
NGLWGYHIPVNJPK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)N(C2=CC=CC=C2)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis[N,N,N-tris(decyl)decan-1-aminium] carbonate](/img/structure/B14359858.png)
![8-[(5,5,7,7-Tetramethyloct-1-en-1-yl)oxy]quinoline-2-carbonitrile](/img/structure/B14359876.png)
![2-[(2,4-Dichlorophenyl)methoxy]aniline](/img/structure/B14359883.png)
![1-Iodo-3-{[6-(methylsulfanyl)hexyl]oxy}benzene](/img/structure/B14359892.png)
![3-{Methyl[2-(pyridin-2-yl)ethyl]amino}phenol](/img/structure/B14359897.png)

![1-[(4-Methylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B14359902.png)
![5-{[2-(Piperidin-1-yl)ethyl]amino}naphthalene-1-sulfonic acid](/img/structure/B14359903.png)
![N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}prop-2-enamide](/img/structure/B14359917.png)
![2-Oxo-4-[(pyridine-3-carbonyl)amino]butanoic acid](/img/structure/B14359928.png)

![2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile](/img/structure/B14359944.png)

silane](/img/structure/B14359953.png)
